molecular formula C21H21F3N2O3 B2875674 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide CAS No. 921789-68-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2875674
CAS RN: 921789-68-6
M. Wt: 406.405
InChI Key: VNGIQWDEAIHOHU-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H21F3N2O3 and its molecular weight is 406.405. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Ligand Design

Complex molecules like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide may play a significant role in coordination chemistry, where their structural components can act as ligands binding to metal centers. For instance, studies on bidentate bis(N-heterocyclic carbene) ligands have shown their potential in forming stable complexes with metals, which are critical in catalysis and material science Schick, S., Pape, T., & Hahn, F. (2014). Organometallics.

Antimicrobial Applications

Research into novel organic compounds often explores their potential as antimicrobial agents. Analogous structures to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide could be synthesized and evaluated for their antibacterial and antifungal properties. For example, derivatives of benzothiazoles have been shown to possess promising antibacterial activity, highlighting the potential of similar compounds in developing new antimicrobial agents Palkar, M., et al. (2017). Medicinal Chemistry Research.

Insecticidal Activity

The structural uniqueness of such compounds can also extend to applications in agriculture, such as the development of novel insecticides. Research on flubendiamide, a compound with a unique chemical structure including a trifluoromethyl group, has shown extremely strong insecticidal activity, especially against lepidopterous pests. This demonstrates the potential for related compounds to serve as a basis for new insecticidal agents Tohnishi, M., et al. (2005). Journal of Pesticide Science.

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of such complex molecules can provide valuable insights into organic synthesis methodologies. Studies on the synthesis and reactions of related heterocyclic compounds contribute to the development of new synthetic routes and the discovery of novel compounds with potential applications in various fields of chemistry and pharmacology Levai, A., et al. (2002). European Journal of Organic Chemistry.

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O3/c1-4-26-16-11-15(9-10-17(16)29-12-20(2,3)19(26)28)25-18(27)13-5-7-14(8-6-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGIQWDEAIHOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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